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Compound of Interest

Compound Name:
2,6-Dichloro-3-

fluoroisonicotinaldehyde

CAS No.: 2460748-78-9

Cat. No.: B2942470

Get Quote

Executive Summary & Compound Profile
2,6-Dichloro-3-fluoroisonicotinaldehyde is a highly functionalized pyridine intermediate.[1]

Its structural value lies in the orthogonal reactivity of its substituents: the aldehyde (C4) allows

for reductive amination or olefination, while the halogens (Cl at C2/C6, F at C3) provide sites

for regioselective nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling.[2]
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Property Specification

IUPAC Name 2,6-Dichloro-3-fluoropyridine-4-carbaldehyde

CAS Number 2460748-78-9

Molecular Formula

C

H

Cl

FNO

Molecular Weight 193.99 g/mol

Physical State Off-white to pale yellow solid

Melting Point
68–72 °C (Typical for analogous halogenated

aldehydes)

Solubility
Soluble in DCM, DMSO, MeOH; sparingly

soluble in water

Synthesis & Structural Logic
To understand the spectroscopy, one must understand the synthesis.[2] The primary route

involves the directed lithiation of 2,6-dichloro-3-fluoropyridine followed by formylation. This

pathway dictates the impurity profile (e.g., residual starting material or regioisomers).[2]

Reaction Pathway Visualization
The following diagram illustrates the regioselective synthesis logic and potential side-products

detectable by NMR.
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Figure 1: Directed ortho-lithiation strategy. The C4 position is activated by the adjacent Fluorine

(inductive effect) and Chlorine, making it the preferred site for deprotonation.[2]

Spectroscopic Characterization (NMR)
The presence of Fluorine (

F, spin 1/2) introduces significant coupling patterns in both proton and carbon spectra.[2] The
data below represents the consensus spectral signature derived from substituent chemical shift
additivity rules and analogous pyridine scaffolds.

H NMR (Proton)
Solvent: CDCl

or DMSO-d

[1]

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.32 s (or d) 1H -CHO

Aldehyde proton.

[1] May show

small long-range

coupling (

Hz) to F3.[1]

7.85 s 1H Ar-H (C5)

The sole

aromatic proton.

[1] Deshielded by

the ortho-

aldehyde and

ortho-chlorine.[1]

Diagnostic Logic:
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Absence of Coupling: Unlike the precursor (which has H4 and H5 coupling), the target has

only isolated protons. The H5 proton appears as a singlet because its neighbors are Cl (C6)

and C-CHO (C4).[1]

Purity Check: Look for a doublet at

7.5-8.5 ppm which would indicate unreacted 2,6-dichloro-3-fluoropyridine (H4/H5 coupling).

C NMR (Carbon)
Solvent: CDCl

, Decoupled The

C spectrum is dominated by C-F coupling (

).[2]

Shift (

ppm)
Multiplicity (Hz) Assignment

186.5 d ~4 Hz C=O (Aldehyde)

156.0 d ~260 Hz C3 (C-F ipso)

148.2 d ~15 Hz C2 (C-Cl, ortho to F)

142.5 d ~5 Hz C6 (C-Cl, para to F)

135.0 d ~20 Hz
C4 (C-CHO, ortho to

F)

124.5 s - C5 (C-H)

Interpretation:

The C3 carbon will appear as a doublet with a massive splitting (~260 Hz) due to the direct

bond to Fluorine.[2]

The C4 (aldehyde attachment point) will show a distinct doublet (~20 Hz) due to
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coupling.[2]

F NMR (Fluorine)
Solvent: CDCl

[1][2]

Shift:

-118.0 to -122.0 ppm.[1]

Pattern: Singlet (proton decoupled) or doublet (proton coupled, splitting by H-Aldehyde if

resolution permits).[2]

Utility: This is the cleanest method to determine purity.[2] A single sharp peak confirms the

absence of regioisomers.

Mass Spectrometry (MS) & IR
Mass Spectrometry (EI/ESI)
The chlorine isotope signature is the primary identifier.[2]

Molecular Ion (M+): 193 (Base peak for

Cl).[2]

Isotope Pattern: Due to two Chlorines (

Cl/

Cl natural abundance), the molecular ion cluster will appear in a 9:6:1 ratio at m/z 193 : 195 :
197.

Fragmentation:

Loss of -CHO (M-29): Peak at ~164.

Loss of -Cl (M-35): Peak at ~158.[1]
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Infrared Spectroscopy (FT-IR)
1710 - 1725 cm

: Strong C=O stretching (Aldehyde).[1]

3050 - 3100 cm

: Weak C-H stretching (Aromatic).[1]

2850 cm

: C-H stretching (Aldehyde Fermi resonance).[1]

1550 - 1600 cm

: C=C / C=N Pyridine ring skeletal vibrations.[1]

Experimental Protocol: Quality Control
To validate the identity of a synthesized or purchased batch, the following HPLC method is

recommended.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (MeCN).[2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde absorption).[2]

Retention Time Logic: The aldehyde is less polar than the carboxylic acid derivative

(oxidation impurity) but more polar than the fully reduced alcohol.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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